molecular formula C24H18N6O B12208882 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol

Cat. No.: B12208882
M. Wt: 406.4 g/mol
InChI Key: MJCVSHZOWFTBEC-UHFFFAOYSA-N
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Description

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol is a complex organic compound featuring a unique structure that combines multiple aromatic rings and heterocyclic components. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[5,4-d]pyrimidine structure, which is then functionalized with various substituents. Key steps include:

    Formation of the pyrazolo[5,4-d]pyrimidine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the 2,4-dimethylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the naphthalen-2-ol moiety: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for further substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is essential for the transition from the G1 to S phase of the cell cycle .

Properties

Molecular Formula

C24H18N6O

Molecular Weight

406.4 g/mol

IUPAC Name

3-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol

InChI

InChI=1S/C24H18N6O/c1-14-7-8-20(15(2)9-14)30-22-19(12-26-30)24-28-27-23(29(24)13-25-22)18-10-16-5-3-4-6-17(16)11-21(18)31/h3-13,31H,1-2H3

InChI Key

MJCVSHZOWFTBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC6=CC=CC=C6C=C5O)C

Origin of Product

United States

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